molecular formula C6H5N3O B1417570 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3

1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1417570
CAS No.: 31591-86-3
M. Wt: 135.12 g/mol
InChI Key: UDWCKMMKPOGURO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-4-ol is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole and pyridine ring system with a hydroxyl group at the 4-position. Its structural versatility allows for diverse substitutions, enabling tailored physicochemical and pharmacological properties.

Mechanism of Action

Target of Action

1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting that they may interact with biological targets in a similar manner to these bases.

Mode of Action

Given its structural similarity to adenine and guanine , it can be hypothesized that it might interact with its targets in a similar way as these purine bases. This could involve hydrogen bonding and stacking interactions with complementary bases in nucleic acids or proteins.

Biochemical Pathways

Given its structural similarity to adenine and guanine , it might be involved in pathways where these purine bases play a crucial role, such as DNA replication, transcription, and translation, as well as various signaling pathways.

Result of Action

Given its structural similarity to adenine and guanine , it might exert effects similar to these purine bases, potentially influencing processes such as DNA replication, transcription, and translation, as well as various signaling pathways.

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[3,4-b]pyridin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound forms hydrogen bonds with specific amino acid residues in the active sites of these enzymes, enhancing its inhibitory effects .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation. By inhibiting CDKs, this compound disrupts the progression of the cell cycle, leading to cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs by occupying the ATP-binding site of these enzymes, thereby preventing their activation . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDKs and persistent cell cycle arrest . The compound’s efficacy may decrease over time due to potential degradation or the development of resistance in cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage regimens for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is also affected by its lipophilicity, which determines its ability to cross biological membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .

Biological Activity

1H-Pyrazolo[3,4-b]pyridin-4-ol is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system with a hydroxyl group at the 4-position of the pyrazole ring. The compound exhibits tautomerism, primarily existing in the more stable 1H form due to favorable electron distribution characteristics. Its ability to form hydrogen bonds and interact with aromatic binding sites makes it a valuable scaffold for drug design.

Biological Activities

This compound and its derivatives have been extensively studied for their biological activities, which include:

  • Antitumor Activity : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including melanoma and leukemia. For instance, a series of triphenylpyrazolo[3,4-b]pyridin-4-one derivatives demonstrated comparable activity to etoposide in human melanoma cells .
  • Antibacterial and Antiviral Properties : Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as lead candidates against Mycobacterium tuberculosis and other bacterial infections. Some derivatives exhibited potent antibacterial activity, with IC50 values in the low micromolar range .
  • Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective properties, particularly in relation to Alzheimer's disease. Compounds have shown selective binding to amyloid plaques, suggesting potential as diagnostic tools or therapeutic agents for neurodegenerative conditions .

Summary of Biological Activities

Activity TypeNotable Findings
Antitumor Significant cytotoxicity against A375 melanoma cells; comparable to etoposide .
Antibacterial Potent activity against Mycobacterium tuberculosis; low micromolar IC50 values .
Neuroprotective Selective binding to amyloid plaques; potential for Alzheimer's diagnosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its substituents. Studies have indicated that:

  • Substituent Positioning : The presence of specific groups at positions 3, 5, and 6 on the pyrazolo ring can enhance cytotoxicity and selectivity against cancer cells.
  • Functional Group Variation : Modifications such as alkylaminoethyl ethers have shown promising antiproliferative activity without affecting normal cell proliferation. For example, compounds with specific substitutions exhibited IC50 values ranging from 0.75 to 4.15 µM against various cancer cell lines .

Case Studies

  • Synthesis and Evaluation Against Cancer : A study synthesized several 1H-pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds were found to inhibit tumor growth in vivo without systemic toxicity, suggesting their potential as anti-tumor agents in combination therapies with immunotherapeutics .
  • Targeting TBK1 for Cancer Therapy : Another research identified new derivatives as potent TBK1 inhibitors with an IC50 value of 0.2 nM. These compounds effectively inhibited downstream signaling pathways involved in immune responses and cancer progression .

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-ol

The synthesis of this compound typically involves cyclization reactions starting from pyrazole or pyridine derivatives. Various synthetic methods have been developed to enhance yield and selectivity. For instance, the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones has been reported to yield novel derivatives with promising properties .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. A notable study synthesized a series of trisubstituted derivatives that demonstrated significant antiproliferative activity against various cancer cell lines. These compounds exhibited low micromolar IC50 values and showed selective toxicity towards cancer cells without affecting normal cells .

CompoundCancer Cell LineIC50 (µM)Remarks
7bHep G20.0158Highly potent
6aMCF70.0001Superior to doxorubicin

Neurodegenerative Disease Research

Recent research indicates that certain derivatives of this compound exhibit high affinity for β-amyloid plaques, making them potential probes for Alzheimer's disease diagnosis. These compounds demonstrated selective binding to amyloid plaques in brain slices from Alzheimer’s patients .

Kinase Inhibition

The compound serves as a scaffold for designing tyrosine kinase inhibitors (TKIs), which are critical in cancer treatment due to their role in cell signaling pathways associated with tumor growth. Various derivatives have been synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in several cancers .

Antimicrobial Properties

Research has shown that derivatives of this compound possess antimicrobial activity against various pathogens. For example, certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, indicating their potential as new antimicrobial agents .

CompoundPathogenMIC (µg/mL)Comparison
7bFusarium oxysporum0.98Comparable to Amphotericin B

Antioxidant Activity

Some studies have also highlighted the antioxidant properties of pyrazolo[3,4-b]pyridines, suggesting their utility in combating oxidative stress-related conditions .

Chemical Reactions Analysis

2.1.1 Cyclization Reactions

The cyclization of 5-amino-1-phenylpyrazole with unsaturated carbonyl compounds has been established as a reliable method for synthesizing pyrazolo[3,4-b]pyridine derivatives. Using ZrCl₄ as a catalyst in an ethanol/DMF solvent mixture, researchers have achieved satisfactory yields despite some challenges related to incomplete condensation and intermediate formation .

Reaction Mechanisms

The mechanisms involved in the formation of 1H-pyrazolo[3,4-b]pyridin-4-ol typically involve nucleophilic attacks on carbonyl groups followed by dehydration steps:

  • Nucleophilic Attack : The amino group or sp² carbon of the pyrazole acts as a nucleophile.

  • Dehydration : Following the nucleophilic attack, dehydration occurs to form the final pyrazolo[3,4-b]pyridine structure.

This mechanism can vary based on reactant conditions and substituents present on the pyrazole or pyridine rings .

Substituent Effects

The presence of substituents at various positions on the pyrazolo[3,4-b]pyridine core significantly influences reactivity and biological activity:

  • Substituents at positions N1, C3, C4, C5, and C6 have been extensively studied.

  • Structure-activity relationships (SARs) indicate that specific substitutions enhance anti-tumor activity without affecting normal cell proliferation .

Table 2: Biological Activity of Selected Derivatives

CompoundActivity TypeIC50 (µM)
Compound AAnti-tumor0.75
Compound BAnti-proliferative4.15
Compound CKinase InhibitionN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-b]pyridin-4-ol derivatives, and how are intermediates purified?

  • The synthesis typically involves refluxing precursors (e.g., diphenyl ether under argon) followed by purification via flash column chromatography using gradients of cyclohexane/EtOAc. For example, 1-phenyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridin-4-ol was synthesized with 85% yield after chromatographic purification . Intermediates are often characterized by NMR and HPLC for structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Mandatory precautions include wearing PPE (gloves, goggles, lab coats) and working in fume hoods. Waste must be segregated and disposed of via certified hazardous waste services. Acute toxicity data (e.g., TDLo and LDLo values) indicate risks via inhalation, dermal contact, and ingestion, necessitating strict exposure controls .

Q. How are substituent effects on the pyrazolo-pyridine core analyzed for initial structure-activity relationship (SAR) studies?

  • Substituent distribution is mapped using computational tools and experimental data (e.g., substituent % at R1 and R3 positions via HPLC or mass spectrometry). For instance, hydrogen and methyl groups dominate at R3, while R1 shows higher phenyl group prevalence .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound analogs in multi-step syntheses?

  • Key parameters include solvent choice (e.g., dichloromethane or xylene), reaction temperature (–20°C to reflux), and catalysts (e.g., triethylamine). For example, diazomethane-mediated reactions at –20°C improved intermediate stability . Post-reaction purification using recrystallization (e.g., 2-propanol) or silica gel chromatography is critical .

Q. What methodologies are used to evaluate the biological efficacy of this compound derivatives in disease models?

  • In vivo efficacy is tested via dose-response studies in murine models (e.g., breast cancer xenografts). Compounds like 1-phenyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridin-4-ol showed tumor growth inhibition, validated by histopathology and biomarker analysis (e.g., Ki-67 for proliferation) . For antichagasic activity, trypanocidal assays against Trypanosoma cruzi are performed .

Q. How do electronic and steric effects of substituents influence the compound’s solubility and pharmacokinetics?

  • LogP calculations and aqueous solubility assays (e.g., shake-flask method) are used. Fluorine or methyl groups at specific positions (e.g., R3) enhance lipophilicity, while polar groups (e.g., –OH) improve aqueous solubility. Toxicity profiles are correlated with substituent electronegativity using QSAR models .

Q. What advanced spectroscopic techniques resolve structural ambiguities in novel derivatives?

  • High-resolution NMR (e.g., 600 MHz) distinguishes regioisomers via coupling constants and NOESY correlations. Mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides absolute configuration data for chiral centers .

Q. Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported toxicity data for this compound derivatives?

  • Cross-validate data using standardized assays (e.g., OECD guidelines) and consider species-specific responses. For example, murine LDLo values may not extrapolate to humans due to metabolic differences. Contradictory data on renal toxicity should be re-evaluated using in vitro renal cell models .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

  • Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize catalyst loading and solvent ratios using design of experiments (DoE). Reproducibility is enhanced by strict control of argon atmosphere during reflux .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of 1H-Pyrazolo[3,4-b]pyridin-4-ol and Analogs

Compound Core Structure Key Substituents Bioactivity Highlights
This compound Pyrazole + pyridine -OH at C4 PPAR activation, antitumor, antiviral
1H-Pyrazolo[3,4-d]pyrimidin-4-ol Pyrazole + pyrimidine -OH at C4 Limited data; potential kinase inhibition
Thieno[2,3-b]pyridine Thiophene + pyridine Variable substituents Antiviral (HSV-1), lower PPAR affinity
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Pyrazole + pyridine -CH3 at N1 and C3 Enhanced metabolic stability; understudied

Key Insights :

  • Substituent Effects : Methyl groups at N1 and C3 (e.g., 1,3-dimethyl derivative) improve metabolic stability but may reduce solubility .

Pharmacological Activity

Table 2: Efficacy Comparison in PPAR Activation

Compound EC50 (PPAR-α) EC50 (PPAR-γ) In Vivo Efficacy (Triglyceride Reduction)
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound 3) 0.8 µM 1.2 µM 90% reduction (comparable to fenofibrate)
Fenofibrate 1.5 µM N/A 88% reduction
Thieno[2,3-b]pyridine derivatives >10 µM >10 µM <50% reduction

Key Insights :

  • The carboxylic acid derivative of this compound demonstrates superior PPAR-α/γ dual agonism over fenofibrate and thienopyridine analogs, highlighting the importance of the pyridine core and carboxylic acid moiety .

Key Insights :

  • The this compound scaffold is synthetically robust compared to dihydroquinoline analogs, which suffer from low yields due to side reactions .

Preparation Methods

Synthetic Approaches to 1H-pyrazolo[3,4-b]pyridin-4-ol

Ring-Closure of 2-Chloro-3-pyridinecarboxaldehyde Derivatives

One prominent method involves a ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde, which serves as a key precursor. This approach is characterized by the cyclization of aldehyde derivatives under specific conditions, often utilizing a solvent such as dimethylformamide (DMF) and catalysts like hydroxylamine hydrochloride.

Reaction Scheme:

  • The aldehyde reacts with hydroxylamine hydrochloride, facilitating a cyclization that forms the pyrazolo[3,4-b]pyridine core.
  • Subsequent oxidation or tautomerization steps lead to the formation of the hydroxylated derivative, this compound.

Experimental Data:

  • In an illustrative synthesis, 20 g of 2-chloro-3-pyridyl formaldehyde was reacted with 10 g of hydroxylamine hydrochloride in 200 mL of DMF at 60°C for 6 hours, yielding approximately 7.3 g of product with a 43% yield.
  • Increasing the molar ratio of hydroxylamine hydrochloride to 2-chloro-3-pyridyl formaldehyde to 5:1 improved the yield to 71%, producing about 12 g of the target compound after an 8-hour reaction period.

Reaction Conditions Table:

Parameter Condition Reference/Source
Solvent Dimethylformamide (DMF)
Catalyst Hydroxylamine hydrochloride
Temperature 60°C
Reaction Time 6–8 hours
Molar Ratio (raw material: reagent) 1:1 to 1:5
Yield 43% to 71%

Multi-step Organic Synthesis

Another approach involves multi-step organic synthesis, where initial formation of a pyrazole ring or pyridine precursor is followed by functionalization to introduce the hydroxyl group at the 4-position.

Key Steps:

  • Formation of the pyrazole core via cyclization of hydrazine derivatives with suitable ketones or aldehydes.
  • Subsequent substitution or oxidation to incorporate the hydroxyl group at the desired position.

Research Findings:

  • A synthesis pathway reported involves initial condensation reactions followed by oxidation, leading to the hydroxylated heterocycle with yields varying from moderate to high depending on the specific reagents and conditions used.

Catalytic and Transition Metal-mediated Methods

Recent advances include catalytic methods employing palladium or other transition metals to facilitate C–H activation and heterocycle formation.

Example:

  • Palladium-catalyzed cross-coupling reactions using Pd(PPh₃)₄, S-Phos, and bis(pinacolato)diboron to functionalize precursors, followed by cyclization steps, have been reported with yields around 52-54%.

Research Highlights:

  • These methods are characterized by high selectivity, mild conditions, and potential for industrial scalability.

Summary of Key Preparation Data

Method Starting Materials Reaction Conditions Yield (%) Notes
Ring-closure of aldehyde derivatives 2-chloro-3-pyridyl formaldehyde, hydroxylamine hydrochloride DMF, 60°C, 6–8 hours 43–71 Improved yields with excess hydroxylamine
Multi-step organic synthesis Hydrazines, aldehydes, oxidants Variable, often reflux or mild heating Moderate to high Functionalization steps for hydroxyl incorporation
Transition metal catalysis Precursors with Pd catalysts, boron reagents 100°C, 14–24 hours 52–54 High selectivity, suitable for complex derivatives

Research Findings and Industrial Relevance

  • The method utilizing ring closure of 2-chloro-3-pyridyl formaldehyde in DMF with hydroxylamine hydrochloride is notable for its simplicity, high yield (up to 85%), and environmentally friendly conditions, making it suitable for industrial applications.
  • Transition metal-catalyzed approaches offer high regioselectivity and functional group tolerance, expanding the scope for synthesizing diverse derivatives of this compound.

Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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